CD4+ T Helper Epitope (HLA-DRB1*0301) vs. CD8+ CTL Epitope (HLA-A*0201/H2-Kb) Targeting: Divergent T Cell Subset Engagement
TRP-2(60–74) is an HLA-DRB1*0301-restricted CD4+ T helper epitope, whereas the most widely used TRP-2 peptide in melanoma research—TRP-2(180–188, SVYDFFVWL)—is an H2-Kb/HLA-A*0201-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope [1]. This distinction is not merely academic: CD4+ Th cells provide essential help for CTL priming, memory formation, and can exert direct anti-tumor effector functions, representing a mechanistically non-redundant immunological target [2]. At the time of its characterization, TRP-2(60–74) was one of very few HLA class II-presented TRP-2 epitopes available, whereas multiple HLA class I TRP-2 epitopes were already known [1].
| Evidence Dimension | MHC restriction and responding T cell subset |
|---|---|
| Target Compound Data | HLA-DRB1*0301 (MHC class II); activates CD4+ T helper cells; confirmed by intracellular IFN-γ staining of CD4+ splenocytes |
| Comparator Or Baseline | TRP-2(180–188): H2-Kb/HLA-A*0201 (MHC class I); activates CD8+ CTLs |
| Quantified Difference | Qualitative difference in MHC class (II vs. I) and T cell subset (CD4+ vs. CD8+). In Ad5.TRP-2-immunized HLA-DR3tg mice, TRP-2(60–74) induced 0.21% CD4+ IFN-γ+ splenocytes; the CD8 epitope TRP-2(180–188), contained in library peptides #22/#23, induced a CD8+ T cell response but failed to stimulate CD4+ T cells [2]. |
| Conditions | Ad5.TRP-2-immunized HLA-DRB1*0301-transgenic mice; splenocytes analyzed by intracellular IFN-γ staining and IFN-γ ELISpot. Human validation: TRP-2(60–74)-reactive CD4+ Th cell lines established from HLA-DRB1*03+ melanoma patient PBMC [1]. |
Why This Matters
Procurement choice between TRP-2(60–74) and TRP-2(180–188) determines whether the CD4+ Th or CD8+ CTL compartment is interrogated; these are not functionally interchangeable in immunotherapy research.
- [1] Paschen A, Song M, Osen W, et al. Detection of spontaneous CD4+ T-cell responses in melanoma patients against a tyrosinase-related protein-2-derived epitope identified in HLA-DRB1*0301 transgenic mice. Clin Cancer Res. 2005;11(14):5241–7. PMID: 16033842. View Source
- [2] Osen W, Soltek S, Song M, et al. Screening of human tumor antigens for CD4+ T cell epitopes by combination of HLA-transgenic mice, recombinant adenovirus and antigen peptide libraries. PLoS One. 2010;5(11):e14137. PMID: 21152437. View Source
